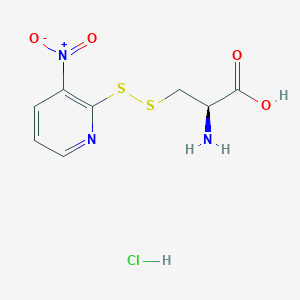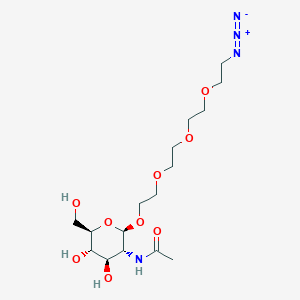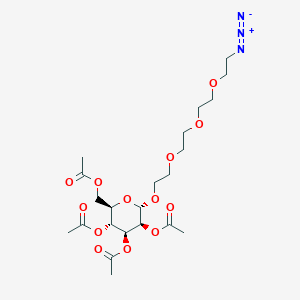
Methyl-2-benzyloxycarbonylamino-6-iodo-2,6-dideoxy-alpha-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl-2-benzyloxycarbonylamino-6-iodo-2,6-dideoxy-alpha-D-glucopyranoside, also known as Methyl-2-benzyloxycarbonylamino-6-iodo-2,6-dideoxy-alpha-D-glucopyranoside (M2B6I2DG) is an organic compound that has been widely studied in the scientific community due to its unique properties and potential applications. M2B6I2DG is a derivative of the natural sugar glucose and is composed of an alkyl group, a benzyloxycarbonylamino group, and an iodide group. It has been used in a variety of scientific studies, including those related to synthesis, molecular biology, and biochemistry.
Applications De Recherche Scientifique
M2B6I2DG has been studied in a variety of scientific research applications. It has been used as a tool to study the structure and function of proteins, as a reagent for DNA synthesis, and as a model compound for studying the effects of chemical modifications on the properties of glucose. In addition, M2B6I2DG has been used in studies of enzyme catalysis and enzyme inhibition, as well as in studies of carbohydrate metabolism.
Mécanisme D'action
M2B6I2DG is believed to act as an inhibitor of certain enzymes involved in carbohydrate metabolism. It is believed that the benzyloxycarbonylamino group binds to the active site of the enzyme, preventing the enzyme from catalyzing the reaction. In addition, the alkyl group and iodide group are believed to interact with the enzyme's active site, thus further inhibiting its activity.
Biochemical and Physiological Effects
M2B6I2DG has been studied for its potential effects on biochemical and physiological processes. In particular, it has been studied for its potential to inhibit enzymes involved in carbohydrate metabolism, which could lead to changes in the levels of glucose in the body. In addition, M2B6I2DG has been studied for its potential to affect the activity of certain hormones, such as insulin.
Avantages Et Limitations Des Expériences En Laboratoire
M2B6I2DG has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable and water-soluble. In addition, it can be used as a model compound to study the effects of chemical modifications on the properties of glucose. However, M2B6I2DG is not a natural product, so it may not accurately reflect the behavior of glucose in a biological system.
Orientations Futures
M2B6I2DG has a number of potential future applications. It could be used in studies of enzyme inhibition and carbohydrate metabolism, as well as in the development of novel drugs and therapies. In addition, it could be used as a tool to study the structure and function of proteins, as well as to study the effects of chemical modifications on the properties of glucose. Finally, M2B6I2DG could be used as a model compound to study the effects of chemical modifications on the properties of other compounds.
Méthodes De Synthèse
M2B6I2DG can be synthesized using a variety of methods. The most common method involves the reaction of glucose with methyl iodide and a benzyloxycarbonylamino group. This reaction produces a benzyloxycarbonylamino-6-iodo-2,6-dideoxy-alpha-D-glucopyranoside, which is then reacted with methyl iodide to form M2B6I2DG. In addition, M2B6I2DG can be synthesized from glucose using a variety of other methods, such as the reaction of glucose with a benzyloxycarbonylamino group in the presence of a base and a dehydrohalogenation reaction.
Propriétés
IUPAC Name |
benzyl N-[(2S,3R,4R,5S,6S)-4,5-dihydroxy-6-(iodomethyl)-2-methoxyoxan-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20INO6/c1-21-14-11(13(19)12(18)10(7-16)23-14)17-15(20)22-8-9-5-3-2-4-6-9/h2-6,10-14,18-19H,7-8H2,1H3,(H,17,20)/t10-,11-,12-,13-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVAMLQEKHYJCT-KSTCHIGDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CI)O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CI)O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20INO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-2-benzyloxycarbonylamino-6-iodo-2,6-dideoxy-alpha-D-glucopyranoside | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














